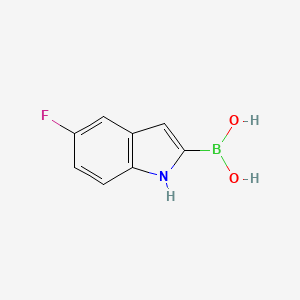

(5-fluoro-1H-indol-2-yl)boronic acid

CAS No.: 1202709-15-6

Cat. No.: VC8057778

Molecular Formula: C8H7BFNO2

Molecular Weight: 178.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1202709-15-6 |

|---|---|

| Molecular Formula | C8H7BFNO2 |

| Molecular Weight | 178.96 g/mol |

| IUPAC Name | (5-fluoro-1H-indol-2-yl)boronic acid |

| Standard InChI | InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H |

| Standard InChI Key | FURMOEZNGAUTMY-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1)C=CC(=C2)F)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1)C=CC(=C2)F)(O)O |

Introduction

Structural and Chemical Identity

Molecular Structure

The compound’s IUPAC name, (5-fluoro-1H-indol-2-yl)boronic acid, reflects its indole backbone substituted with fluorine and boronic acid groups. The canonical SMILES representation is , highlighting the boronic acid moiety (-B(OH)) at the 2-position and fluorine at the 5-position .

Table 1: Key Structural Identifiers

Electronic and Steric Features

The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the indole ring and enhancing the boronic acid group’s reactivity. This electronic modulation facilitates participation in Suzuki-Miyaura cross-coupling reactions, where the boronic acid acts as a nucleophile .

Physicochemical Properties

Computed Physicochemical Data

PubChem’s computed properties provide insights into the compound’s behavior:

Table 2: Physicochemical Properties

Stability and Solubility

Boronic acids generally exhibit stability in anhydrous conditions but hydrolyze in aqueous media. The fluorine substituent may enhance oxidative stability compared to non-halogenated analogs. Solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited in non-polar solvents.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables carbon-carbon bond formation with aryl halides via palladium catalysis. This reaction is pivotal in constructing biaryl structures prevalent in pharmaceuticals.

Example Reaction:

(X = Br, I; Catalyst = Pd(PPh))

Oxidation and Functionalization

The boronic acid moiety can be oxidized to phenolic derivatives using hydrogen peroxide () or converted to trifluoroborates () for enhanced stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume